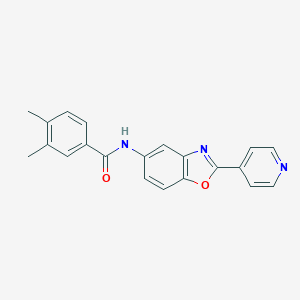![molecular formula C20H13ClN2O2 B278602 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B278602.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. BZP is a benzamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. In
作用機序
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide is complex and not fully understood. It is believed to act on a variety of molecular targets, including GABA receptors, ion channels, and enzymes. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has been found to modulate the activity of GABA receptors in a manner similar to benzodiazepines, which are commonly used for their anxiolytic and sedative effects. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has a variety of biochemical and physiological effects, depending on the specific molecular targets it interacts with. In the nervous system, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has been found to have anxiolytic, sedative, and anticonvulsant effects. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro. Additionally, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has been found to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has several advantages as a tool for scientific research. It is a relatively small molecule that can be easily synthesized in the lab, making it readily available for use in experiments. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide also has a variety of biochemical and physiological effects, making it a versatile tool for investigating a range of biological processes. However, there are also limitations to the use of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide. One area of interest is the development of more potent and selective N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide analogs that can be used to investigate specific molecular targets. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide and its potential applications in vivo. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide may also have potential applications in the treatment of neurological disorders, cancer, and inflammation, and further research is needed to explore these possibilities. Overall, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide is a valuable tool for scientific research with a wide range of potential applications.
合成法
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoic acid with 2-amino-4-nitrophenol to form a nitrobenzoic acid derivative. This compound is then reduced to an amino derivative, which is subsequently reacted with 3-(2-bromoacetyl)benzoxazole to form N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide. The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has been used in a variety of scientific research applications, including studies of the nervous system, cancer, and inflammation. In the nervous system, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide has been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
特性
製品名 |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide |
|---|---|
分子式 |
C20H13ClN2O2 |
分子量 |
348.8 g/mol |
IUPAC名 |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H13ClN2O2/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
InChIキー |
RMPIAPXQCDGMMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)


![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)

![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B278540.png)

![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278548.png)